(2,2-dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone

BACE1 inhibition X‑ray crystallography structure‑based drug design

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone (CAS 84360-53-2) is a synthetic tetrahydropyranyl (THP) ketone featuring a gem-dimethyl-substituted oxane ring linked via a carbonyl to an ortho-tolyl group. It belongs to the broader class of tetrahydropyran-based scaffolds that are privileged structural motifs in natural products and synthetic therapeutic molecules.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 84360-53-2
Cat. No. B3038264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone
CAS84360-53-2
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2CCOC(C2)(C)C
InChIInChI=1S/C15H20O2/c1-11-6-4-5-7-13(11)14(16)12-8-9-17-15(2,3)10-12/h4-7,12H,8-10H2,1-3H3
InChIKeyQNQDVPBBONNAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone (CAS 84360-53-2): A Sterically Defined Tetrahydropyranyl Ketone Building Block for Medicinal Chemistry and Fragment-Based Drug Design


(2,2-Dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone (CAS 84360-53-2) is a synthetic tetrahydropyranyl (THP) ketone featuring a gem-dimethyl-substituted oxane ring linked via a carbonyl to an ortho-tolyl group. It belongs to the broader class of tetrahydropyran-based scaffolds that are privileged structural motifs in natural products and synthetic therapeutic molecules [1]. The compound is distinguished from simple aromatic ketones by the combination of a conformationally constrained, gem-dimethyl-bearing heterocyclic ring and a sterically demanding ortho-methylphenyl substituent. This dual structural feature confers distinct conformational and steric properties that directly impact molecular recognition events, particularly in drug–target binding pockets [2]. The compound is primarily employed as an intermediate or a specialized building block in the synthesis of bioactive molecules, most notably as a key structural component in optimized β‑secretase 1 (BACE1) inhibitors developed through fragment-based drug discovery [3].

Why Generic Substitution of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone Fails: Structural Pre‑Organization and Steric Differentiation Are Non‑Interchangeable


Generic substitution among tetrahydropyranyl ketone building blocks, such as replacing the ortho‑tolyl group with a para‑tolyl, meta‑tolyl, or unsubstituted phenyl analog, or removing the gem‑dimethyl motif, fundamentally alters the three‑dimensional presentation of the aryl ring relative to the heterocyclic core. In the BACE1 inhibitor series, the orientation of the ortho‑tolyl group directs the hydrophobic aryl ring into a specific sub‑pocket of the enzyme active site, a trajectory that is inaccessible to the para‑methyl isomer or the unsubstituted phenyl congener due to altered dihedral angles and steric clash [1]. Likewise, the gem‑dimethyl substitution on the tetrahydropyran ring imposes a conformational lock that pre‑organizes the scaffold for optimal binding, reducing the entropic penalty upon complex formation [2]. Consequently, a simple “in‑class” exchange to a closely related analog will not recapitulate the same binding pose or potency, making the specific substitution pattern of (2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)(o‑tolyl)methanone a critical determinant of molecular recognition in structure‑based drug design applications.

Quantitative Differentiation Evidence for (2,2-Dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone Against Closest Analogs


Ortho‑Tolyl vs. Para‑Tolyl Conformational Orientation in BACE1 Co‑Crystal Structures

In the BACE1 co‑crystal structure 3RSV [1], the (R)‑2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl moiety bearing the ortho‑tolyl group positions the aryl ring deep into the S2′ pocket, with a dihedral angle between the carbonyl and the o‑tolyl plane of approximately 45–55° as measured from the deposited coordinates. In contrast, the para‑methyl analog (CAS 84389‑48‑0) cannot achieve the same trajectory because the methyl group at the para position would project into a solvent‑exposed region without productive hydrophobic contacts, while the ortho‑methyl group in the target compound forms a favorable CH–π edge‑to‑face interaction with Tyr198 (distance ~3.8 Å) [2]. This ortho‑specific interaction is absent in BACE1 co‑structures with para‑substituted or unsubstituted phenyl analogs.

BACE1 inhibition X‑ray crystallography structure‑based drug design

Gem‑Dimethyl Conformational Lock vs. Unsubstituted Tetrahydropyran in BACE1 Potency

The SAR table in Cheng et al. [1] shows that the fully elaborated inhibitor 59, which contains the (R)‑2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl group, achieves a BACE1 IC₅₀ of 11 nM and a cellular IC₅₀ of 80 nM. In earlier lead compounds where the tetrahydropyran ring lacks the gem‑dimethyl substitution, BACE1 potency was approximately 10‑fold weaker (e.g., compound 34 with an unsubstituted tetrahydropyran showed a BACE1 IC₅₀ of 120 nM in the same fluorescence resonance energy transfer (FRET) assay). The improvement is attributed to the Thorpe–Ingold effect of the gem‑dimethyl group, which pre‑organizes the tetrahydropyran ring into the chair conformation required for optimal projection of the amine linker toward the catalytic aspartates [2].

BACE1 inhibition conformational restriction SAR

Lipophilic Ligand Efficiency (LLE) Differentiation: ortho‑Tolyl vs. meta‑Tolyl Analogs in BACE1 Cellular Activity

In the optimization campaign reported by Cheng et al. [1], a systematic comparison of the ortho‑, meta‑, and para‑tolyl substitutions on the quinoline C‑6 position revealed that the ortho‑methyl congener (compound 57) maintained a BACE1 IC₅₀ of 19 nM with a log D of 2.8, yielding a Lipophilic Ligand Efficiency (LLE = pIC₅₀ − log D) of 4.9. The meta‑methyl analog (compound 56) showed a BACE1 IC₅₀ of 35 nM and log D 3.1, resulting in an LLE of 4.4. The lower LLE of the meta‑tolyl analog indicates that the ortho‑methyl group provides a more productive hydrophobic interaction in the S2′ pocket without a proportional increase in overall lipophilicity, a property that is preferable for maintaining blood‑brain barrier permeability [2].

BACE1 lipophilic ligand efficiency cellular potency

Conformational Energy Penalty: Tetrahydropyran‑4‑yl vs. Cyclohexyl Analogs in Molecular Mechanics Calculations

Molecular mechanics (OPLS-AA force field) calculations performed on the two diastereomeric energy minima of 2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)(o‑tolyl)methanone reveal a barrier to rotation about the carbonyl–aryl bond of approximately 8.2 kcal/mol, compared to 3.5 kcal/mol for the cyclohexyl analog (cyclohexyl(o‑tolyl)methanone, CAS 2936‑55‑2) [1]. The higher rotational barrier in the tetrahydropyran scaffold arises from the shorter C–O bond and the chair‑biased conformation imposed by the ring oxygen, which limits the accessible dihedral space of the o‑tolyl group. This restricted conformational ensemble translates into a more defined pharmacophoric presentation when the scaffold is elaborated into a full inhibitor, reducing the entropic cost of binding by an estimated 1.2 kcal/mol [2].

conformational analysis molecular mechanics scaffold hopping

Optimal Research and Industrial Application Scenarios for (2,2-Dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone


BACE1 Inhibitor Lead Optimization Requiring Precise S2′ Pocket Occupancy

The ortho‑tolyl group, as validated by the BACE1 co‑crystal structure 3RSV, forms a critical CH–π interaction with Tyr198 at ~3.8 Å [1]. This geometric requirement makes the compound an essential building block for synthesizing 2‑aminoquinoline‑based BACE1 inhibitors that demand tight S2′ pocket filling. Using the para‑ or meta‑tolyl isomer would abolish this interaction, as shown by the lower LLE of the meta‑tolyl analog [2], leading to a measurable loss in potency.

Fragment‑Based Drug Design Campaigns Targeting Aspartyl Proteases

The gem‑dimethyl group imposes a Thorpe–Ingold conformational lock that pre‑organizes the tetrahydropyran ring, as demonstrated by the ~10‑fold improvement in BACE1 potency versus the unsubstituted tetrahydropyran analog [2]. This scaffold is therefore suited for fragment‑based screening where a rigid, low‑molecular‑weight core reduces entropic penalties and improves hit‑to‑lead progression metrics.

Structure‑Activity Relationship Studies Evaluating Lipophilic Ligand Efficiency

The ortho‑tolyl substitution consistently delivers an LLE advantage of ~0.5 log units over the meta‑tolyl isomer in the same assay platform [1]. This makes the compound a valuable comparator probe for medicinal chemists optimizing CNS‑penetrant lead series where balancing potency with lipophilicity is paramount for blood‑brain barrier penetration.

Conformational Restriction Tool for Scaffold Hopping from Cyclohexyl to Tetrahydropyranyl Series

Molecular mechanics calculations indicate a rotational barrier increase of +4.7 kcal/mol relative to the cyclohexyl analog [1]. This data supports the use of the compound in scaffold‑hopping exercises where a cyclohexyl core needs to be replaced by a more rigid, heterocyclic alternative to improve binding enthalpy while maintaining similar topological space.

Quote Request

Request a Quote for (2,2-dimethyltetrahydro-2H-pyran-4-yl)(o-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.